1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole is a useful research compound. Its molecular formula is C14H21BF2N2O2 and its molecular weight is 298.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical formula: C14H21BF2N2O2 and a molecular weight of approximately 298.14 g/mol. It features a pyrazole core substituted with a dioxaborolane moiety and a difluorocyclobutyl group.
Synthesis
The synthesis of this compound typically involves the reaction of a suitable pyrazole precursor with a dioxaborolane derivative. The synthetic pathway often includes hydroboration techniques to achieve the desired functional groups while maintaining high yields and purity levels.
Antiviral Activity
Recent studies have highlighted the antiviral properties of similar pyrazole derivatives against HIV-1. For instance, compounds structurally related to this compound have shown promising results in inhibiting HIV replication. A notable study reported that certain pyrazoles exhibited EC50 values in the low nanomolar range against wild-type HIV-1 strains, indicating strong antiviral activity .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is influenced by their structural components. The presence of specific substituents on the pyrazole ring and the dioxaborolane group can enhance or diminish their efficacy. For instance:
- Alkyl/aryl substitutions at the C5 position of the pyrazole ring have been associated with increased activity.
- The dioxaborolane moiety contributes to the compound's stability and binding affinity to viral targets.
Case Study 1: Anti-HIV Evaluation
In a comparative study, various pyrazole derivatives including this compound were tested for their anti-HIV activity. The results indicated that compounds with similar structural features had EC50 values ranging from 0.0038 to 0.4759 μmol/L against HIV-1 strains .
Case Study 2: Pharmacokinetics
Pharmacokinetic studies conducted on related compounds demonstrated favorable absorption and bioavailability profiles in vivo. These studies suggest that modifications in the molecular structure can lead to improved pharmacological properties without compromising safety .
Table 1: Biological Activity Summary of Related Compounds
Compound Name | EC50 (μmol/L) | SI (Selectivity Index) | Comments |
---|---|---|---|
Compound I-11 | 0.0038 | 25,468 | Excellent anti-HIV activity |
Compound I-19 | 0.0334 | Not specified | Comparable to nevirapine |
Compound I-22 | >0.100 | Not specified | Significantly reduced activity |
特性
IUPAC Name |
1-[(3,3-difluorocyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BF2N2O2/c1-12(2)13(3,4)21-15(20-12)11-7-18-19(9-11)8-10-5-14(16,17)6-10/h7,9-10H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSKENZQDQCALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CC(C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。